N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide
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Overview
Description
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with a cyanomethyl group and a 4-methylpiperazin-1-yl moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-(4-methylpiperazin-1-yl)benzoic acid and cyanomethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen).
Catalysts: Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are often used to facilitate the formation of the amide bond.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in a different set of compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used for reduction.
Substitution Reagents: Various nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: A wide range of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors and enzymes. Medicine: It is explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-(Cyanomethyl)-2-(piperazin-1-yl)benzamide: Similar structure but lacks the methyl group on the piperazine ring.
N-(Cyanomethyl)-2-(3,4-dimethylpiperazin-1-yl)benzamide: Similar structure with an additional methyl group on the piperazine ring.
N-(Cyanomethyl)-2-(4-ethylpiperazin-1-yl)benzamide: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness: N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring enhances its binding affinity and selectivity for certain targets.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-8-10-18(11-9-17)13-5-3-2-4-12(13)14(19)16-7-6-15/h2-5H,7-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKCUMQBQHXJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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